1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Lipophilicity Drug-likeness Solubility

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol (CAS 2098110-61-1) is a heterocyclic building block featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and an azetidin-3-ol moiety at the 1-position. This compound, with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, is part of the azetidinyl-pyrimidine class, which has been widely investigated in patents for kinase inhibition and inflammatory disease applications.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 2098110-61-1
Cat. No. B1492327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
CAS2098110-61-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CC(C3)O
InChIInChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2
InChIKeyWKMMEEBTYMNZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol: Chemical Profile & Procurement-Relevant Properties


1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol (CAS 2098110-61-1) is a heterocyclic building block featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and an azetidin-3-ol moiety at the 1-position [1]. This compound, with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, is part of the azetidinyl-pyrimidine class, which has been widely investigated in patents for kinase inhibition and inflammatory disease applications [2]. Its primary utility in procurement is as a synthetic intermediate for generating focused libraries of kinase-targeting molecules, where its unique combination of a metabolically stable cyclopropyl group and a hydrogen-bond-donating azetidinol ring offers quantifiable differentiation from other commercially available analogs.

Why Generic Substitution of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol Is Not Possible


Within the azetidinyl-pyrimidine building block space, minor structural modifications lead to significant changes in key drug-design parameters such as lipophilicity (LogP), hydrogen bonding capacity, and topological polar surface area (TPSA). These properties critically dictate the solubility, permeability, and metabolic stability of the final lead compound. Simply replacing 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol with a non-hydroxylated analog or a regioisomer will alter these parameters, potentially breaking established SAR and compromising the in vivo pharmacokinetics of a drug candidate. The evidence below quantifies these differences, demonstrating why this specific building block must be procured for consistent research outcomes [1].

Quantitative Differentiation Evidence for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol vs. Closest Analogs


Reduced Lipophilicity (XLogP3) vs. 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine

The presence of the hydroxyl group on the azetidine ring of the target compound significantly reduces its lipophilicity compared to its closest non-hydroxylated analog. The computed XLogP3 for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is 0.4 [1], while the value for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is 1.4 [2]. This represents a 1.0 log unit decrease, predicting substantially higher aqueous solubility and a more favorable profile for oral drug candidates.

Lipophilicity Drug-likeness Solubility

Unique Hydrogen Bond Donor Capacity vs. Non-Hydroxylated Analog

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol possesses a single hydrogen bond donor (the azetidin-3-ol hydroxyl) [1]. In contrast, 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has zero H-bond donors [2]. This functional group enables the target compound to act as both an H-bond donor and acceptor in biological systems, providing a critical additional interaction point for target binding that is absent in the comparator.

Hydrogen Bonding Target Engagement Pharmacophore

Enhanced Topological Polar Surface Area (TPSA) for Optimized Permeability-Solubility Balance

The target compound exhibits a TPSA of 49.3 Ų [1], which is notably higher than the 29.0 Ų of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine [2]. TPSA is a key determinant of a molecule's ability to permeate biological membranes and its oral bioavailability, with values below 140 Ų typically favorable. The increased TPSA of the target suggests a superior balance between solubility (favored by higher TPSA) and permeability, placing it closer to the range often seen in orally available drugs.

TPSA Permeability ADME

Metabolic Stability Conferred by the Cyclopropyl Group: Class-Level Inference

The cyclopropyl substituent on the pyrimidine core is a well-validated motif for improving the metabolic stability of drug candidates by resisting cytochrome P450-mediated oxidation. While direct experimental microsomal stability data for this specific compound are not available in the public domain, the class-level effect of cyclopropyl groups is documented across numerous azetidinyl-pyrimidine patents [1]. This infers a stability advantage over analogs bearing simple alkyl or hydrogen substituents at the same position, which are more susceptible to oxidative metabolism.

Metabolic Stability Cyclopropyl Drug Design

Target Application Scenarios for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol


Kinase Inhibitor Library Design

The unique combination of an H-bond donor (azetidinol) and a metabolically stable cyclopropyl group makes this compound an ideal core scaffold for generating focused kinase inhibitor libraries. Its physicochemical profile (LogP=0.4, TPSA=49.3 Ų) is highly favorable for the development of orally bioavailable, ATP-competitive kinase inhibitors, a class extensively explored in patents for treating inflammatory diseases and cancers [1].

PDE4 Inhibitor Lead Optimization

Given that 3-substituted azetidinyl derivatives of 4,6-diaminopyrimidine have demonstrated promising PDE4 inhibitory activity [2], this compound serves as a strategic intermediate for exploring SAR around the pyrimidine 4-position. The hydroxyl group provides a handle for further functionalization to tune potency and selectivity while maintaining a favorable physicochemical window.

ADME Property Tuning in Lead Series

In a lead optimization campaign where a series has drifted into high-lipophilicity space (LogP > 3), swapping a more lipophilic building block for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can sharply reduce LogP by 1.0 unit while simultaneously increasing TPSA. This can improve aqueous solubility and reduce off-target binding without losing the kinase-binding azetidine-pyrimidine core.

Quote Request

Request a Quote for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.